1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWLQMFGMGAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371616 | |
| Record name | 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-31-4 | |
| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231953-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Methyl-Trifluoromethylbenzene Derivatives
Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin
A widely cited method involves the bromination of 1-nitro-3-trifluoromethylbenzene (X) with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid and dichloromethane at 35°C. The reaction proceeds via electrophilic aromatic substitution, where DBDMH acts as a brominating agent. Key steps include:
- Dissolving 1-nitro-3-trifluoromethylbenzene in dichloromethane.
- Adding DBDMH incrementally under cooling to maintain 25–40°C.
- Quenching the reaction with aqueous sodium bicarbonate.
- Isolating the product via layer separation and solvent evaporation.
This method yields 1-bromo-3-nitro-5-trifluoromethylbenzene (XI) as the primary intermediate, which is subsequently reduced to the target compound.
Catalytic Bromination with Transition Metals
Alternative approaches employ copper(I) catalysts in polar aprotic solvents like diglyme or 1-methyl-2-pyrrolidinone. For example, reacting 3-bromo-5-trifluoromethyl-phenylamine (XVI) with 4-methyl-1H-imidazole in the presence of copper(I) iodide and potassium carbonate at 100–150°C facilitates regioselective bromination. The crude product is purified via toluene recrystallization, achieving >95% purity.
Table 1: Comparison of Direct Bromination Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DBDMH Bromination | DBDMH, H2SO4, CH2Cl2 | 35°C, 24 h | 78 | 97 | |
| Copper-Catalyzed | CuI, K2CO3, Diglyme | 150°C, 22 h | 65 | 95 |
Multi-Step Synthesis from Trifluoromethylbenzene Precursors
Nitration Followed by Bromination
A two-step synthesis starts with nitration of 1-bromo-3-trifluoromethylbenzene using potassium nitrate in sulfuric acid:
$$
\text{C}7\text{H}4\text{BrF}3 + \text{KNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}3\text{BrF}3\text{NO}2 + \text{H}_2\text{O}
$$
The nitro intermediate is brominated using iron(III) bromide under reflux, yielding 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene with 70% efficiency.
Reductive Amination Pathways
In a patented route, 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene (XVIII) undergoes reductive amination with ammonium formate and palladium on carbon. The nitro group is reduced to an amine, which is then methylated using methyl iodide. Final bromination with hydrobromic acid completes the synthesis.
Industrial-Scale Production and Purification
Solvent Extraction and Crystallization
Crude product from bromination reactions is typically dissolved in toluene and subjected to repetitive concentration-filtration cycles to remove isomers. For example:
- Concentrate the toluene solution to 250 mL.
- Filter precipitated impurities.
- Repeat until no further precipitation occurs.
This process enhances purity from 85% to 99.5%.
Challenges and Optimization Strategies
Regioselectivity Issues
Uncontrolled bromination often produces 1,2-dibromo-3-methyl-5-(trifluoromethyl)benzene as a byproduct. Using directing groups like nitro or amine functionalities mitigates this issue.
Solvent Selection
Dichloromethane offers optimal solubility for intermediates but poses environmental concerns. Recent studies suggest cyclopentyl methyl ether as a greener alternative.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).
Coupling Reactions: Boronic acids or alkynes, palladium catalysts, and bases (e.g., potassium carbonate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Coupling Reactions: Biaryl or alkyne-substituted benzene derivatives.
Reduction Reactions: 2-methyl-5-(trifluoromethyl)benzene.
Scientific Research Applications
1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula . It is a benzene derivative with bromine atoms at the 1 and 3 positions, a methyl group at the 2 position, and a trifluoromethyl group at the 5 position.
Scientific Research Applications
This compound is used in scientific research across chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound is also investigated for its potential biological activities and interactions with biomolecules, as well as its potential use in drug development and as a precursor for bioactive compounds. Additionally, it is utilized in the production of specialty chemicals and materials with unique properties.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions: The bromine atoms can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
- Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
- Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
The biological activity of this compound is not extensively documented. However, its structural components suggest potential interactions with biological systems:
- Halogenation Effects: Halogenated compounds often exhibit varied biological activities due to their ability to interact with cellular receptors and enzymes. The presence of bromine can enhance lipophilicity, potentially affecting membrane permeability and receptor binding.
- Trifluoromethyl Group: The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound in biological systems. Compounds containing trifluoromethyl groups have been linked to enhanced potency in pharmacological contexts.
Similar compounds have shown the following mechanisms:
- Inhibition of Enzymatic Activity: Many halogenated compounds inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation: Compounds with trifluoromethyl groups have been reported to interact with various receptors, enhancing or inhibiting their activity.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene depends on its specific application and the reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms. The trifluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in halogenation patterns, substituent groups, or electronic effects. Below is a detailed analysis based on the provided evidence:
Substituent Variations and Structural Similarity
Key analogs and their substituent differences are summarized in Table 1.
Key Observations:
- Halogen Diversity : Bromine and fluorine substitutions dominate in analogs. The trifluoromethyl group’s position (e.g., at position 2 or 5) significantly alters electronic and steric profiles.
- Electron-Withdrawing Effects : The -CF₃ group at position 5 strongly deactivates the ring, directing electrophiles to meta positions relative to it. In contrast, methyl at position 2 is ortho/para-directing, creating competing regiochemical outcomes .
Reactivity in Substitution Reactions
The target compound’s bromine atoms are susceptible to cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Compared to analogs:
- 1,3-Dibromo-5-(trifluoromethyl)benzene (lacking methyl): Bromine at positions 1 and 3 undergoes sequential substitution, with the -CF₃ group meta-directing incoming nucleophiles. The methyl group in the target compound may hinder access to position 2, reducing substitution efficiency at adjacent sites .
- Fluorinated Analogs (e.g., 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene): Fluorine’s smaller size reduces steric hindrance but increases ring deactivation, making bromine less reactive than in the methylated target compound .
Physicochemical Properties
- Molecular Weight: The methyl group increases molecular weight compared to non-methylated dibromo-trifluoromethylbenzene analogs (e.g., ~340.93 vs. 327.91 for 1,3-Dibromo-5-(trifluoromethoxy)benzene) .
- Boiling/Melting Points : Bromine’s high atomic weight and polarizability likely elevate melting points relative to fluorinated analogs.
Biological Activity
1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its unique structural features, including two bromine atoms and a trifluoromethyl group. This compound has garnered attention in organic synthesis and potential biological applications. However, comprehensive data regarding its biological activity remains limited.
- Molecular Formula : C8H6Br2F3
- Molecular Weight : Approximately 317.93 g/mol
- Appearance : Colorless to light yellow liquid
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound is not extensively documented. However, its structural components suggest potential interactions with biological systems:
- Halogenation Effects : Halogenated compounds often exhibit varied biological activities due to their ability to interact with cellular receptors and enzymes. For instance, the presence of bromine can enhance lipophilicity, potentially affecting membrane permeability and receptor binding.
- Trifluoromethyl Group : The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound in biological systems. Compounds containing trifluoromethyl groups have been linked to enhanced potency in pharmacological contexts .
Currently, there is no established mechanism of action specifically for this compound. However, similar compounds have shown the following mechanisms:
- Inhibition of Enzymatic Activity : Many halogenated compounds inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : Compounds with trifluoromethyl groups have been reported to interact with various receptors, enhancing or inhibiting their activity .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds provide insight into potential biological activities:
- Anticancer Activity : Similar trifluoromethyl-substituted compounds have shown anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
- Inflammatory Response Modulation : Some brominated compounds have demonstrated the ability to suppress pro-inflammatory cytokines in vitro, suggesting a possible anti-inflammatory role .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Bromo-2-methyl-5-(trifluoromethyl)benzene | C8H6BrF3 | Contains one bromine atom |
| 1,3-Dibromobenzene | C6H4Br2 | Lacks trifluoromethyl group |
| 2-Methyl-5-(trifluoromethyl)phenol | C8H7F3O | Contains hydroxyl group instead of bromine |
| Trifluoroacetophenone | C9H7F3O | Known for its use in pharmaceutical applications |
Q & A
Basic: What are the standard synthetic routes for preparing 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically begins with functionalizing a pre-substituted benzene derivative. For example, bromination of 2-methyl-5-(trifluoromethyl)benzene can be achieved using electrophilic bromination agents (e.g., Br₂ with FeBr₃) under controlled temperatures (0–20°C). Sequential bromination requires precise stoichiometry to avoid over-substitution. Alternative routes involve coupling reactions, such as Suzuki-Miyaura, using boronic acid derivatives . Key factors include:
- Catalyst selection : Use of CuBr or Pd catalysts for regioselective bromination .
- Solvent systems : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the product from di-/tri-brominated byproducts .
Advanced: How can competing substitution pathways be controlled during the electrophilic bromination of 2-methyl-5-(trifluoromethyl)benzene derivatives to favor 1,3-dibromination?
Methodological Answer:
The trifluoromethyl group is a strong meta-director, while the methyl group directs ortho/para. To favor 1,3-dibromination:
- Steric shielding : Use bulky directing groups or low temperatures to slow kinetic para-bromination .
- Stepwise bromination : Introduce the first bromine at the meta position (relative to CF₃), then use a second bromination with a less reactive agent (e.g., NBS) to target the ortho position relative to the methyl group .
- Computational modeling : DFT calculations predict electron density maps to identify optimal reaction coordinates .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what characteristic signals should be observed?
Methodological Answer:
- ¹H NMR : The methyl group (CH₃) appears as a singlet at ~2.5 ppm. Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm) .
- ¹⁹F NMR : The CF₃ group resonates as a quartet at ~-60 ppm due to coupling with adjacent protons .
- GC-MS : Molecular ion peak at m/z 328 (M⁺) with fragmentation patterns confirming Br and CF₃ loss .
- Elemental analysis : Validate Br and F content (expected: Br ≈ 48.7%, F ≈ 17.3%) .
Advanced: What mechanistic insights explain the regioselectivity observed in the Diels-Alder reactions involving this compound as a dienophile?
Methodological Answer:
The electron-withdrawing CF₃ and Br groups activate the benzene ring as a dienophile. Regioselectivity arises from:
- Frontier Molecular Orbital (FMO) interactions : The LUMO of the dienophile localizes at the bromine-substituted positions, favoring cycloaddition at the least sterically hindered site .
- Steric effects : The methyl group hinders approach of the diene, directing addition to the para position relative to CF₃ .
- Kinetic vs. thermodynamic control : Low temperatures favor endo transition states, while high temperatures may shift selectivity .
Basic: What safety precautions are essential when handling this compound, particularly regarding its brominated and fluorinated substituents?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Handle in a fume hood to avoid inhalation of volatile brominated byproducts .
- Storage : Keep at 0–6°C in airtight, amber glass containers to prevent decomposition .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How do steric and electronic effects of the trifluoromethyl and methyl groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic effects : The CF₃ group withdraws electron density, deactivating the ring and slowing oxidative addition in Pd-catalyzed couplings. Electron-deficient ligands (e.g., SPhos) enhance catalytic efficiency .
- Steric effects : The methyl group at position 2 hinders transmetalation steps. Bulky bases (e.g., K₃PO₄) improve selectivity by stabilizing intermediates .
- Substituent compatibility : Bromine at position 1 is more reactive than at position 3 due to proximity to CF₃, enabling sequential functionalization .
Basic: What are the primary applications of this compound in the development of pharmaceutical intermediates or advanced materials?
Methodological Answer:
- Pharmaceuticals : Serves as a precursor for kinase inhibitors via Suzuki coupling to introduce heterocyclic moieties .
- Agrochemicals : Functionalization at bromine sites yields herbicides with enhanced fluorinated backbone stability .
- Materials science : Used in liquid crystals and OLEDs due to the CF₃ group’s electron-transport properties .
Advanced: In cases where synthetic yields of this compound vary significantly between methods (e.g., 48% vs. higher yields), what experimental parameters most critically require optimization?
Methodological Answer:
- Reagent purity : Impurities in Br₂ or catalysts (e.g., FeBr₃) lead to side reactions. Distillation/purification of reagents is essential .
- Temperature gradients : Rapid exotherms during bromination cause over-reaction. Use cryostatic baths (−10°C) for controlled addition .
- Workup protocols : Quenching with Na₂S₂O₃ reduces Br₂ residues, improving yield during extraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
